N-Benzylquininium chloride

Description

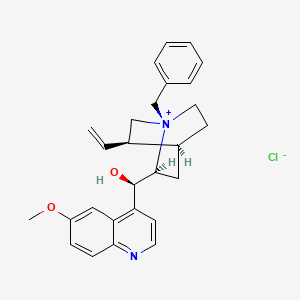

N-Benzylquininium chloride (C₂₆H₂₉ClN₂O) is a quaternized derivative of the cinchona alkaloid quinine, where a benzyl group is introduced at the quinuclidine nitrogen (). This modification enhances its solubility in polar solvents and stabilizes its cationic form, making it a versatile chiral phase-transfer catalyst (PTC) in asymmetric synthesis. Key applications include:

- Asymmetric aza-Henry reactions to synthesize β-nitroamines .

- Desymmetrization of dichloropyrimidines via nucleophilic aromatic substitution .

- Sulfenylation of β-keto sulfoxides with high diastereoselectivity .

- Chromatography: As a functional monomer in reversed-phase capillary electrochromatography (CEC) columns, enabling efficient separation of hydrophobic compounds (e.g., polycyclic aromatic hydrocarbons) with reduced organic solvent requirements (40% acetonitrile vs. >80% for C18 columns) .

Its chiral recognition stems from the stereogenic centers at C8 and C9 in the quinoline moiety and the rigid benzyl-quinuclidine framework, which creates a well-defined chiral environment .

Properties

IUPAC Name |

(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26-,27+,29+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDIJFKNXHPWBJ-GOGFHWEMSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67174-25-8 | |

| Record name | Cinchonanium, 9-hydroxy-6′-methoxy-1-(phenylmethyl)-, chloride, (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67174-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

-

Reactants : Benzene, aqueous formaldehyde (37% w/w), hydrogen chloride gas, and zinc chloride catalyst.

-

Conditions :

-

Temperature: 58–63°C

-

Catalyst ratio: Water-to-zinc chloride molar ratio maintained at 3.5–4.5:1.

-

Reaction time: Hydrogen chloride gas is introduced rapidly (<1.5 hours).

-

Process Flow

-

Chloromethylation : Benzene and formaldehyde react under HCl gas flow, forming benzyl chloride.

-

Phase Separation : Cooling yields two layers—the upper benzyl chloride layer and the lower aqueous zinc chloride layer.

-

Catalyst Regeneration : The aqueous layer is dehydrated via azeotropic distillation with benzene, enabling catalyst reuse.

-

Purification : The crude benzyl chloride is washed (water, alkaline bicarbonate), dried (CaCl₂), and vacuum-distilled (60 mmHg, 96–98°C).

Table 1: Optimization Parameters for Benzyl Chloride Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Water:ZnCl₂ molar ratio | 3.5–4.5:1 | Maximizes yield |

| Reaction temperature | 58–63°C | Prevents side reactions |

| HCl addition rate | <1.5 hours | Enhances efficiency |

| Distillation pressure | 60 mmHg | Ensures purity |

This method achieves yields exceeding 76% and facilitates continuous production, making it industrially viable.

Quaternization of Quinine with Benzyl Chloride

The core synthesis of this compound involves the alkylation of quinine’s tertiary amine group with benzyl chloride.

Reaction Mechanism

-

Nucleophilic Substitution : The benzyl chloride’s electrophilic carbon reacts with the lone pair on quinine’s nitrogen, forming a quaternary ammonium salt.

-

Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) or alcohols (methanol, ethanol) are employed to solubilize reactants.

-

Stoichiometry : A 1:1 molar ratio of quinine to benzyl chloride is critical to avoid di-alkylation byproducts.

Laboratory-Scale Protocol

-

Mixing : Quinine (1 mol) and benzyl chloride (1.1 mol) are dissolved in anhydrous ethanol.

-

Reflux : Heated under reflux (78°C) for 12–24 hours with stirring.

-

Precipitation : The product precipitates upon cooling and is filtered.

-

Recrystallization : Purified via recrystallization from ethanol/water (9:1 v/v).

Table 2: Quaternization Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Ethanol | Methanol |

| Temperature | 78°C (reflux) | 65–70°C (jacketed reactor) |

| Reaction time | 12–24 hours | 6–8 hours (catalyst-enhanced) |

| Yield | 70–75% | 85–90% |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

Key Modifications

-

Continuous Flow Reactors : Reduce batch variability and improve heat management.

-

Catalyst Recycling : Zinc chloride from benzyl chloride synthesis is reused, minimizing waste.

-

Automated Purification : Centrifugal partition chromatography replaces recrystallization for higher throughput.

Table 3: Industrial vs. Laboratory Methods

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor type | Round-bottom flask | Continuous flow reactor |

| Temperature control | Oil bath | Jacketed reactor |

| Purification | Recrystallization | Centrifugal chromatography |

| Annual capacity | <1 kg | >1,000 kg |

Quality Control and Characterization

Ensuring product integrity involves multi-step validation:

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (D₂O, 400 MHz): δ 8.70 (d, J=4.5 Hz, 1H, quinoline-H), 7.50–7.30 (m, 5H, benzyl-H).

-

¹³C NMR : 154.2 ppm (C=N⁺), 135.1 ppm (benzyl-C1).

-

-

Optical Rotation : [α]²⁵D = -158° (c=1, H₂O), confirming chirality retention.

-

HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Table 4: Characterization Data

| Property | Specification | Method |

|---|---|---|

| Melting point | 210–212°C (dec.) | Differential scanning calorimetry |

| Purity | ≥95% | HPLC |

| Moisture content | <0.5% | Karl Fischer titration |

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Role as a Phase Transfer Catalyst

N-Benzylquininium chloride is widely recognized for its effectiveness as a chiral phase transfer catalyst . It facilitates enantioselective reactions, enhancing the efficiency of various organic transformations. Key applications include:

- Enantioselective Alkylation : BQ is employed in the alkylation of malonic diesters with alkyl halides, promoting high enantiomeric excesses .

- Hydrolysis of Enol Esters : It aids in the hydrolysis process, improving reaction rates and selectivity .

- Asymmetric Reactions : BQ has been utilized in asymmetric reactions such as the Aza-Henry reaction, which involves generating α-amido sulfones and achieving broad substrate scopes .

Chromatography Applications

BQ has been integrated into chromatographic techniques, particularly in the development of monolithic columns for reversed-phase chromatography:

- Monolithic Columns : A study demonstrated the synthesis of a novel monolithic column using BQ as a functional monomer. This column exhibited excellent selectivity for various compounds, including polycyclic aromatic hydrocarbons (PAHs), showcasing its potential for environmental analysis .

- Column Efficiency : The developed columns achieved high efficiency values (up to 1.75 × 10^5 N m^-1) and demonstrated stability with low relative standard deviations for migration times, indicating reliable performance in analytical applications .

Biological Research Applications

BQ's influence extends into biological research, particularly concerning its effects on cellular mechanisms:

- Gap Junction Inhibition : Research has shown that BQ can block specific gap junction channel subtypes, providing insights into its potential use in studying cellular communication and signaling pathways .

- Toxicological Studies : While limited data exists on the acute toxicity of BQ, it is noted that significant absorption is unlikely due to its ionic nature. However, it exhibits corrosive properties and requires careful handling .

Environmental Impact and Safety

The environmental implications of this compound have been assessed through various studies:

- Aquatic Toxicity : BQ displays significant acute toxicity to aquatic organisms, as indicated by studies measuring LC50 values for species like Daphnia magna and Pseudokirchneriella subcapitata . This necessitates careful management and assessment of exposure pathways in industrial applications.

- Regulatory Considerations : The compound's classification as flammable and corrosive highlights the need for stringent safety protocols during handling and application .

Table 1: Summary of Key Applications

Case Study: Monolithic Column Development

In a notable study, researchers synthesized a monolithic column using this compound. The column demonstrated high efficiency and selectivity for PAHs in lake water samples, indicating its practical application in environmental monitoring . This case illustrates the compound's versatility beyond traditional organic synthesis.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride involves its interaction with specific molecular targets. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its quinuclidine structure enables it to interact with various enzymes and receptors, modulating their activity and leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Cinchona Alkaloid Family

Key Insight : Quaternization (e.g., benzyl group) is critical for phase-transfer activity. The C9 stereochemistry dictates enantioselectivity, with quininium derivatives outperforming cinchoninium analogues in asymmetric reactions .

Quaternary Ammonium Salts as Phase-Transfer Catalysts

Key Insight: this compound’s chiral centers and rigid framework enable stereoselectivity, unlike non-alkaloid quaternary ammonium salts .

Inhibitors of Connexin Hemichannels

Key Insight : this compound is the most potent and selective inhibitor of Cx50 hemichannels, a trait leveraged in ophthalmology research .

Chromatographic Phases

Key Insight : N-Benzylquininium columns achieve superior efficiency with lower organic solvent consumption, ideal for environmentally conscious analyses .

Research Findings and Limitations

- Stereoselectivity: this compound’s benzyl group and C9 configuration are optimal for chiral induction; modifying the N-alkyl group (e.g., to ethyl or propyl) reduces enantioselectivity in iso-BINOL resolution .

- Practical Limitations: High cost ($185/5g, Sigma-Aldrich) and moderate ee values (e.g., 48% ee for iso-BINOL) limit industrial adoption compared to enzymatic resolution .

- Stability : Stable under alkaline conditions (e.g., 0.05 M NaOH in CEC column synthesis) but hygroscopic, requiring desiccated storage .

Biological Activity

N-Benzylquininium chloride is an organic compound derived from quinine and benzyl chloride. It belongs to the class of cinchona alkaloids and is recognized for its diverse biological activities, including antifungal and antibacterial properties. This compound is primarily utilized in biochemical research as a chiral phase-transfer catalyst, facilitating various organic reactions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Its mechanism involves the inhibition of cell membrane permeability, which disrupts the integrity of microbial cells, leading to cell death. Studies have shown that this compound can effectively inhibit both bacterial and fungal growth, making it a candidate for therapeutic applications in treating infections.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The mechanism of action for this compound involves:

- Disruption of Membrane Integrity : The compound interacts with lipid bilayers, altering their permeability and leading to leakage of cellular contents.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, further contributing to its antimicrobial effects.

Research Findings

Recent studies have investigated the catalytic properties of this compound in various biochemical reactions. For instance, it has been shown to act as an effective chiral phase-transfer catalyst in asymmetric transformations, enhancing enantioselectivity in synthetic processes.

Case Study: Asymmetric Synthesis

One study highlighted the use of this compound in phase-transfer catalysis for synthesizing chiral compounds. The results indicated significant improvements in yield and enantioselectivity when using this compound as a catalyst.

- Reaction Conditions : The use of aqueous sodium hydroxide increased yields from 35% to 78% by optimizing reaction conditions.

- Enantiomeric Ratio (er) : Achieved high enantiomeric ratios (up to 96:4) in various transformations, demonstrating its effectiveness as a chiral catalyst .

Applications in Scientific Research

This compound is not only significant for its biological activity but also for its applications in:

- Chemical Synthesis : Used as a chiral selector and catalyst in various organic reactions such as epoxidation and alkylation.

- Biological Studies : Its ability to modulate cell membrane dynamics makes it useful for studying protein interactions and cellular processes.

- Pharmaceutical Development : Investigated for potential therapeutic applications due to its antifungal and antibacterial properties.

Table 2: Applications of this compound

| Field | Application Description |

|---|---|

| Chemistry | Chiral phase-transfer catalyst |

| Biology | Studying cell membrane dynamics |

| Medicine | Antifungal and antibacterial therapeutic development |

Q & A

Basic Research Questions

Q. What are the key synthetic parameters for preparing N-Benzylquininium chloride-based monolithic columns in capillary electrochromatography (CEC)?

- Methodological Answer : The synthesis involves using this compound as a functional monomer and 3-(acryloyloxy)-2-hydroxypropyl methacrylate as a cross-linker in a binary porogenic solvent (PEG 400 and 0.05 M NaOH). The alkaline solvent enhances mechanical stability. Optimal conditions include polymerization at 60°C for 12 hours, yielding columns with efficiencies up to 1.75×10⁵ N m⁻¹. Performance metrics (e.g., <5.0% RSD for migration time) validate reproducibility .

Q. How is this compound applied as a chiral phase-transfer catalyst in asymmetric reactions?

- Methodological Answer : It catalyzes enantioselective reactions such as sulfenylation of β-keto sulfoxides and asymmetric aza-Henry reactions. Typical protocols involve 10–20 mol% catalyst loading in toluene or dichloromethane, with KOH or Cs₂CO₃ as a base. For example, in the aza-Henry reaction, α-amido sulfones react with nitroalkanes to yield β-nitroamines with high diastereoselectivity. Reaction monitoring via TLC or HPLC ensures progress .

Q. What analytical techniques are used to evaluate the performance of this compound-modified columns?

- Methodological Answer : Column efficiency is assessed using alkylbenzenes, phenols, and polycyclic aromatic hydrocarbons (PAHs) as test analytes. Separation metrics (e.g., retention factor, selectivity) are measured via CEC with UV detection. Stability is validated through repeated runs (RSD <5.0% for migration time). Applications extend to environmental analysis, such as PAH detection in lake water .

Advanced Research Questions

Q. What structural modifications of this compound improve its resolving power in chiral separations?

- Methodological Answer : Modifying the quinoline or benzyl groups (e.g., introducing electron-withdrawing substituents) can enhance chiral recognition. Evidence shows that altering the N-alkyl group (e.g., benzyl vs. methyl) does not significantly improve resolution, suggesting the quinoline core and stereochemistry are critical. Future work should focus on functionalizing the hydroxyl or methoxy groups .

Q. How can contradictory data on enantiomeric excess (ee) in this compound-catalyzed reactions be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity, base strength, or substrate steric effects. For instance, in iso-BINOL resolution, ee varies with solvent (toluene vs. CH₂Cl₂) and temperature. Systematic optimization of reaction conditions (e.g., −78°C initiation, 48-hour stirring) and chiral HPLC analysis can reconcile data .

Q. What mechanistic insights explain the role of this compound in phase-transfer catalysis?

- Methodological Answer : The catalyst operates via ion-pairing, where the quaternary ammonium group transfers anions (e.g., hydroxide) to the organic phase. Stereoselectivity arises from π-π interactions between the benzyl/quinoline moieties and substrates. Computational studies (DFT) or kinetic isotopic effects can validate transition-state models .

Q. How does porogenic solvent composition influence the morphology of this compound-based monoliths?

- Methodological Answer : PEG 400 governs pore size, while NaOH concentration controls hydrophilicity. A 70:30 PEG:NaOH ratio produces mesopores (~20 nm diameter) ideal for small-molecule separations. SEM and BET analysis quantify pore structure, ensuring optimal flow rates and surface area (>200 m²/g) .

Key Considerations for Experimental Design

- Contradiction Analysis : When replication fails (e.g., lower ee), verify catalyst purity (≥98% by HPLC) and anhydrous conditions.

- Advanced Applications : Explore hybrid monoliths (e.g., graphene oxide composites) for enhanced PAH retention .

- Sustainability : Replace toluene with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.